REACTION_SMILES
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[N:18]([O-:19])=[O:20].[NH2:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:7]1[S:8][C:9]([CH3:11])([CH3:12])[CH2:10]2.[Na+:21].[O-:22][S:23](=[O:24])(=[O:25])[O-:26].[OH2:27].[S:13]([OH:14])(=[O:15])(=[O:16])[OH:17]>>[c:2]1([OH:14])[cH:3][cH:4][cH:5][c:6]2[c:7]1[S:8][C:9]([CH3:11])([CH3:12])[CH2:10]2
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
O=N[O-]
|
Name
|
CC1(C)Cc2cccc(N)c2S1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)Cc2cccc(N)c2S1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)Cc2cccc(O)c2S1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |